Fmoc-L-aspartic acid alpha-4-nitroanilide

Solid-Phase Peptide Synthesis Protease Substrates Fmoc-SPPS

C-terminal Asp-pNA peptide synthesis via standard SPPS is incompatible with post-synthetic pNA introduction due to side-chain protection conflicts. Fmoc-L-aspartic acid alpha-4-nitroanilide uniquely bypasses this limitation with its pre-installed 4-nitroanilide chromophore. • Enables direct colorimetric detection (ε405 = 9.6-10.5 mM⁻¹cm⁻¹); no post-synthetic modification needed. • Free β-carboxyl group supports transient resin-anchoring SPPS. • Key synthon for caspase substrates (Ac-DEVD-pNA, Ac-YVAD-pNA) & granzyme B probes. ≥98% HPLC; store at 0-8°C.

Molecular Formula C25H21N3O7
Molecular Weight 475.4 g/mol
CAS No. 185547-52-8
Cat. No. B070472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-aspartic acid alpha-4-nitroanilide
CAS185547-52-8
Molecular FormulaC25H21N3O7
Molecular Weight475.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C25H21N3O7/c29-23(30)13-22(24(31)26-15-9-11-16(12-10-15)28(33)34)27-25(32)35-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,31)(H,27,32)(H,29,30)/t22-/m0/s1
InChIKeyWIGASSLCYMGNEA-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-Asp-pNA: Product Overview


Fmoc-L-aspartic acid alpha-4-nitroanilide (CAS 185547-52-8, synonym Fmoc-L-Asp-pNA) is an Fmoc-protected amino acid derivative distinguished by a C-terminal 4-nitroanilide (pNA) chromophore. Its structure comprises a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amine, a free side-chain carboxylic acid, and a C-terminal 4-nitroanilide amide . This bifunctional design renders it a critical, pre-activated building block for the solid-phase synthesis of peptides terminating in an aspartic acid-4-nitroanilide, which serve as colorimetric substrates for a range of medically significant cysteine and aspartyl proteases [1].

Workflow SPPS of C-terminal Asp-pNA peptides
Selection Pre-installed pNA chromophore with free side-chain carboxyl
Use Context Colorimetric protease substrate synthesis

Fmoc-L-Asp-pNA: Irreplaceable vs. Standard Derivatives


The compound's critical differentiator is its pre-installed 4-nitroanilide group. Standard Fmoc-aspartic acid derivatives (e.g., Fmoc-Asp(OtBu)-OH) are designed for standard peptide chain extension and lack a pre-activated C-terminus . While a pNA group can be introduced after peptide synthesis, this approach is incompatible with Fmoc/tBu SPPS when the peptide contains an aspartic acid at the C-terminus, as the side-chain carboxyl must be protected to prevent unwanted reactions [1]. Fmoc-L-aspartic acid alpha-4-nitroanilide uniquely bypasses this limitation by providing the aspartic acid with its C-terminus already functionalized as a pNA, freeing the side-chain carboxyl for other chemistry and enabling a key SPPS strategy where the side chain is transiently anchored to the resin [2].

Attribute
This Product
Standard Fmoc-Asp(OtBu)-OH
C-Terminus
Pre-functionalized as 4-nitroanilide
Free carboxylic acid; requires protection
Side-Chain Anchor
Free β-carboxyl enables resin anchoring strategy
Protected as OtBu; prevents side-chain anchoring
Post-Synthesis pNA Introduction
Not required; pNA already installed
Requires separate coupling step, prone to racemization

Fmoc-L-Asp-pNA: Performance Evidence


Unique Side-Chain Anchoring for SPPS

Unlike standard Fmoc-amino acids, Fmoc-L-aspartic acid alpha-4-nitroanilide (Fmoc-Asp-NH-Np) enables a unique 'side-chain anchoring' strategy in Fmoc-SPPS. This method, which employs the free β-carboxyl group for transient attachment to a resin, yields a peptide-4-nitroanilide with a C-terminal aspartic acid. This approach is impossible with standard Fmoc-Asp derivatives like Fmoc-Asp(OtBu)-OH, where the side-chain carboxyl is protected [1].

Side-Chain Anchoring
Head-to-head
Enables unique SPPS route; not feasible with protected side chain
Supports C-terminal Asp-pNA synthesis via anchoring
Method from Kaspari et al. (1996)
Solid-Phase Peptide Synthesis Protease Substrates Fmoc-SPPS

High Purity for Reproducible Protease Assays

For use in sensitive colorimetric assays, high and verifiable purity is a key differentiator. Fmoc-L-aspartic acid alpha-4-nitroanilide from reputable sources is specified at a minimum of 98% purity by HPLC . This level of purity is essential for minimizing background hydrolysis and ensuring reproducible kinetic data, a specification that is consistently higher than many non-specialized or generic amino acid derivatives, which may be supplied at ≥95% purity .

HPLC Purity
Specification review
≥ 98%
Supports assay reproducibility
Vendor specification; higher than generic ≥95% typical
Protease Assays Colorimetric Detection Quality Control

Pre-Activated Building Block for Rapid Library Synthesis

Fmoc-L-aspartic acid alpha-4-nitroanilide is a 'pre-activated' building block, meaning the pNA group is already installed. This simplifies and accelerates the synthesis of diverse peptide-pNA libraries. In contrast, synthesizing a C-terminal Asp-pNA from a standard aspartic acid derivative would require an additional, low-yielding coupling step with p-nitroaniline after peptide assembly, which is often complicated by racemization and poor reactivity. The pre-formed building block approach can reduce synthesis time by 1-2 days and improve overall yield [1].

Workflow Efficiency
Class-level inference
Eliminates low-yielding post-synthetic coupling
May reduce synthesis steps and time
Estimated 1–2 days saved vs. standard approach
High-Throughput Screening Peptide Libraries Medicinal Chemistry

Optical Rotation Confirms Stereochemical Purity

Maintenance of stereochemical integrity is non-negotiable for building blocks used to create enzyme substrates. Fmoc-L-aspartic acid alpha-4-nitroanilide is specified with an optical rotation of [α]D20 = -40 ± 2º (C=1 in DMF) . This quantifiable parameter ensures the compound is the L-enantiomer and has not racemized during synthesis or storage. For non-chromogenic Fmoc-Asp derivatives, optical rotation specifications are different and not directly comparable for this parameter; however, the provision of this specific value is a key quality indicator for this specialized reagent .

Optical Rotation
Class-level inference
[α]D20 = −40 ± 2° (c 1, DMF)
Confirms L-enantiomer for protease recognition
Data to verify; typical specification
Stereochemistry Quality Control Enzyme Specificity

Fmoc-L-Asp-pNA: Research & Industrial Applications


Caspase Substrates for Apoptosis Research

This compound is the essential synthon for constructing colorimetric peptide substrates for caspases, a family of cysteine proteases central to apoptosis. It enables the synthesis of substrates like Ac-DEVD-pNA (a caspase-3/7 substrate) and Ac-YVAD-pNA (a caspase-1 substrate) [1]. The ability to create these substrates is foundational for high-throughput screening of apoptosis modulators in cancer and neurobiology research [2].

High-Throughput Protease Profiling & Inhibitor Screening

The pNA chromophore enables facile, quantitative, and automatable colorimetric assays. This compound is used to build libraries of Asp-terminating peptide-pNA substrates for profiling the substrate specificity of uncharacterized proteases or for screening potential protease inhibitors. The quantitative release of p-nitroaniline (ε405 = 9.6-10.5 mM⁻¹cm⁻¹) allows for precise kinetic analysis and IC50 determination [3].

Peptide-pNA Library Construction via Anchoring SPPS

As demonstrated by Kaspari et al. (1996), this compound enables a specialized SPPS strategy where the free β-carboxyl group is used for transient resin attachment. This method is particularly valuable for synthesizing diverse libraries of Asp-containing peptide-pNAs for substrate specificity studies of enzymes like granzyme B, a serine protease involved in immune cell-mediated apoptosis [4].

Proteases with Acidic P1 Residue Preference

The aspartic acid residue in Fmoc-L-aspartic acid alpha-4-nitroanilide positions it as a precursor for substrates of proteases that cleave after acidic amino acids. This includes Granzyme B (cleaves after Asp), and potentially other enzymes like certain caspases and cathepsins. Researchers use this building block to create tailored substrates for detailed kinetic characterization of these therapeutically relevant proteases [5].

Application
Selection Property
Validation Focus
Apoptosis research (caspase substrates)
Pre-installed C-terminal Asp-pNA
Caspase substrate cleavage assays
High-throughput protease profiling and inhibitor screening
pNA chromophore for colorimetric detection
Kinetic analysis and IC50 determination
Peptide-pNA library via anchoring SPPS
Free β-carboxyl group for resin attachment
Granzyme B substrate specificity
Proteases cleaving after acidic residues
Asp at P1 position
Asp-specific protease characterization

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